molecular formula C8H2Cl2N2S B1454872 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile CAS No. 1188236-02-3

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

Cat. No.: B1454872
CAS No.: 1188236-02-3
M. Wt: 229.08 g/mol
InChI Key: BNKYOEMCYNGQHB-UHFFFAOYSA-N
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Description

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile (CAS 1188236-02-3) is a high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a benzothiazole core substituted with chlorine atoms at the 4 and 6 positions and a carbonitrile group at the 2-position, making it a versatile building block for the design of more complex molecular structures . The chlorine substituents are amenable to further functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents, while the electron-deficient nature of the system is advantageous for applications in materials science . This scaffold is of significant interest in medicinal chemistry. Research indicates that di-halogenated benzothiazole derivatives demonstrate notable biological activity . Specifically, structural analogs have shown potent anti-norovirus activity in studies against murine norovirus (MNV), highlighting the potential of this chemical class in antiviral drug discovery . Furthermore, the benzothiazole core is a recognized pharmacophore in the development of compounds with anticancer and antimicrobial properties . Beyond therapeutic applications, 2-cyanobenzothiazoles are pivotal tools in bioconjugation and biorthogonal chemistry. They can react selectively with cysteine residues under physiological conditions, enabling the specific labeling of peptides, self-assembly of biomolecules, and development of advanced imaging probes . The product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the product's Safety Data Sheet (SDS) for proper handling and storage information. It is recommended to store the compound sealed in a dry environment at 2-8°C .

Properties

IUPAC Name

4,6-dichloro-1,3-benzothiazole-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl2N2S/c9-4-1-5(10)8-6(2-4)13-7(3-11)12-8/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNKYOEMCYNGQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)C#N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10743259
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188236-02-3
Record name 4,6-Dichloro-1,3-benzothiazole-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10743259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4,6-Dichlorobenzo[d]thiazole-2-carbonitrile is a synthetic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the benzothiazole family and features a unique structure that includes two chlorine atoms and a carbonitrile group. Its molecular formula is C9_{9}H4_{4}Cl2_{2}N2_{2}S, with a molecular weight of approximately 219.09 g/mol. This article explores its antimicrobial and antitumor properties, synthesis methods, and relevant case studies.

Biological Activities

Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to act as an inhibitor of DNA gyrase, an essential enzyme in bacterial DNA replication. This inhibition is critical for its antibacterial effects against various pathogens.

  • Mechanism of Action : The compound's electron-withdrawing groups enhance its reactivity, allowing it to effectively bind to the active sites of bacterial enzymes, thereby disrupting their function.

Antitumor Activity
In addition to its antimicrobial properties, derivatives of this compound have demonstrated promising cytotoxic effects against multiple cancer cell lines, including those from gastric, colon, liver, breast cancers, and nasopharyngeal carcinoma.

  • Cytotoxic Studies : Various studies have indicated that these derivatives can induce apoptosis in cancer cells through mechanisms that may involve the activation of caspases and the modulation of cell cycle progression.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Palladium-Catalyzed Reactions : These reactions involve cyclization processes that facilitate the formation of the benzothiazole ring.
  • Nucleophilic Substitution Reactions : The presence of chlorine atoms allows for further functionalization through nucleophilic attack.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameStructural FeaturesUnique Characteristics
6-Hydroxybenzo[d]thiazole-2-carbonitrileHydroxy group at position 6Exhibits different reactivity patterns due to hydroxyl substitution.
5-Chlorobenzo[d]thiazole-2-carbonitrileChlorine at position 5Shows distinct biological activity profiles compared to dichloro derivatives.
7-Chlorobenzo[d]thiazole-2-carbonitrileChlorine at position 7May have varied interactions with biological targets due to positional differences.
4-Aminobenzo[d]thiazole-2-carbonitrileAmino group at position 4Displays different pharmacological properties due to amino substitution.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of this compound showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
    • Example: Derivatives were tested against Escherichia coli and Staphylococcus aureus, showing inhibition zones greater than those observed for control drugs like ciprofloxacin.
  • Anticancer Potential : Another research focused on the cytotoxic effects of these derivatives on various cancer cell lines revealed IC50_{50} values in the low micromolar range, indicating potent anticancer activity.
    • Example: In vitro assays indicated that certain derivatives could reduce cell viability in gastric cancer cells by over 70% at concentrations as low as 10 µM.

Comparison with Similar Compounds

Table 1: Comparative Physical Data

Compound Name Substituents m.p. (°C) Molecular Formula Molecular Weight IR (CN, cm⁻¹) Yield (%) Reference
4,5-Dichlorobenzo[d]thiazole-2-carbonitrile 4-Cl, 5-Cl 171–172 C₈H₃Cl₂N₂S 228.94 2232 49
5-Chloro-4-methylbenzo[d]thiazole-2-carbonitrile 4-CH₃, 5-Cl 129–130 C₉H₆ClN₂S 208.99 2232 32
4,6-Difluorobenzo[d]thiazole-2-carbonitrile 4-F, 6-F 100–101 C₈H₃F₂N₂S 196.18 Not reported 35
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile 4-OCH₃, 6-OCH₃ 140–141 C₁₀H₈N₂O₂S 220.25 2223 65
5-Bromo-7-methoxybenzo[d]thiazole-2-carbonitrile 5-Br, 7-OCH₃ 170–171 C₉H₅BrN₂OS 267.93 2233 24

Key Observations :

  • Melting Points: Dichloro derivatives (e.g., 4,5-dichloro, 171–172°C) exhibit higher thermal stability than mono-chloro (129–130°C) or methoxy analogs (140–141°C), likely due to stronger halogen-based intermolecular forces.
  • Substituent Effects : Methoxy groups reduce melting points compared to halogens but enhance solubility in polar solvents. Fluorine substituents (4,6-difluoro, 100–101°C) lower symmetry, reducing packing efficiency.
  • Synthetic Yields : Electron-withdrawing substituents (e.g., Cl, Br) generally result in lower yields (24–49%) compared to methoxy derivatives (65%), possibly due to steric or electronic hindrance during cyclization.

Spectral and Electronic Properties

Table 2: NMR and Electronic Characteristics

Compound Name Key $^1$H NMR Shifts (δ, ppm) $^13$C NMR (δ, ppm) CN IR Stretch (cm⁻¹) Reference
4,5-Dichlorobenzo[d]thiazole-2-carbonitrile 7.83 (d, J=8.7 Hz), 7.72 (d, J=8.7 Hz) 150.87 (C-S), 138.74 (C-Cl) 2232
4,6-Dimethoxybenzo[d]thiazole-2-carbonitrile 6.92 (d, J=2.1 Hz), 6.61 (d, J=2.1 Hz) 162.30 (C-OCH₃), 155.18 (C-S) 2223
5-Bromo-7-methoxybenzo[d]thiazole-2-carbonitrile 7.99 (d, J=1.5 Hz), 7.11 (d, J=1.5 Hz) 154.33 (C-Br), 138.43 (C-S) 2233

Key Observations :

  • NMR Trends : Chlorine substituents deshield adjacent protons (e.g., 7.83 ppm for 4,5-dichloro), while methoxy groups shield aromatic protons (6.61–6.92 ppm).
  • Electronic Effects : The nitrile IR stretch remains consistent (~2223–2233 cm⁻¹), but substituents alter electron density; methoxy groups reduce electrophilicity at the thiazole core compared to halogens.

Preparation Methods

Table 1: Synthesis Methods and Key Parameters

Method Key Reagents/Conditions Yield (%) Advantages Limitations
Palladium-Catalyzed Cyclization Pd catalyst, phosphine ligands, inert atmosphere, heat 60–75 High regioselectivity, efficient ring closure Requires expensive catalysts
Cyclocondensation 4,6-Dichlorobenzaldehyde, thiourea, sodium acetate, reflux ~68 Cost-effective, straightforward Moderate yield, purification needed
Nucleophilic Substitution Chlorinated benzothiazole, nucleophiles Variable Functional group diversification Limited to substitution steps
Appel’s Salt Method 4,5-Dichloro-1,2,3-dithiazolium chloride, aromatic amines Variable Precise halogenation control Specialized reagent, less common

Spectroscopic Characterization Supporting Synthesis

These techniques confirm the successful synthesis and purity of 4,6-dichlorobenzo[d]thiazole-2-carbonitrile.

Retrosynthesis and Synthetic Planning

  • Direct cyclization from halogenated aldehydes and sulfur sources.
  • Use of palladium catalysis for efficient ring formation.
  • Strategic halogenation steps to achieve desired substitution patterns.

Summary of Preparation Strategy

The preparation of this compound is best approached by selecting a method based on desired scale, regioselectivity, and available reagents:

  • For small-scale, cost-effective synthesis , cyclocondensation of 4,6-dichlorobenzaldehyde with thiourea is preferred.
  • For high regioselectivity and structural precision , palladium-catalyzed cyclization or Appel’s salt-mediated synthesis is advantageous.
  • Post-synthesis functional modifications can be achieved via nucleophilic substitution on the chlorinated positions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4,6-Dichlorobenzo[d]thiazole-2-carbonitrile, and what are their respective advantages?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving chloroacetic acid and aromatic aldehydes in the presence of fused sodium acetate, followed by cyclization (yield ~68%). Alternatively, Appel’s salt (4,5-Dichloro-1,2,3-dithiazolium chloride) is used to introduce the thiazole ring, enabling regioselective chlorination. The former method is cost-effective for small-scale synthesis, while the latter offers precise control over halogenation patterns .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer : Key techniques include:

  • IR Spectroscopy : Identification of nitrile (C≡N) stretches (~2220 cm⁻¹) and NH/OH vibrations (~3420 cm⁻¹) .
  • NMR : 1H^1H NMR resolves aromatic protons and substituent effects (e.g., singlet for =CH at δ 7.94 ppm), while 13C^{13}C NMR confirms nitrile carbon signals (~116 ppm). Advanced 2D NMR (HMBC, HMQC) clarifies long-range correlations in fused-ring systems .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 386) validate the molecular formula .

Advanced Research Questions

Q. What challenges arise in achieving regioselective chlorination during the synthesis of this compound, and how can they be mitigated?

  • Methodological Answer : Competing chlorination at adjacent positions (e.g., C-5 vs. C-6) can occur due to electron-rich aromatic systems. Strategies include:

  • Temperature Control : Lower reaction temperatures favor kinetic products (e.g., 4,6-dichloro over 4,5-dichloro isomers) .
  • Directing Groups : Introducing electron-withdrawing groups (e.g., nitriles) to deactivate specific sites .
  • Computational Modeling : Pre-screening reaction pathways using Gaussian software to predict regioselectivity .

Q. How can contradictory NMR data be resolved when characterizing substituted benzothiazole derivatives?

  • Methodological Answer : Contradictions often stem from overlapping peaks or dynamic exchange processes. Solutions include:

  • Variable-Temperature NMR : Resolves broadening caused by tautomerism (e.g., thione-thiol equilibria) .
  • Deuterated Solvents : DMSO-d6 suppresses proton exchange, sharpening NH signals .
  • COSY and NOESY : Maps coupling networks to distinguish between structural isomers .

Q. What are the best practices for optimizing reaction yields in multi-step syntheses of halogenated benzothiazoles?

  • Methodological Answer :

  • Intermediate Purification : Column chromatography after each step removes byproducts (e.g., unreacted aldehydes) .
  • Catalyst Screening : Pd/C or CuI enhances cross-coupling efficiency in halogenation steps .
  • Yield Tracking : Use LC-MS to monitor reaction progress and identify bottlenecks early .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,6-Dichlorobenzo[d]thiazole-2-carbonitrile
Reactant of Route 2
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4,6-Dichlorobenzo[d]thiazole-2-carbonitrile

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